

Application Notes and Protocols: Determination of ZZW-115 IC50 in Cancer Cell Lines

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Compound of Interest

Compound Name: ZZW-115

Cat. No.: B15568860

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Introduction

ZZW-115 is a potent small molecule inhibitor of Nuclear Protein 1 (NUPR1), a stress-induced protein overexpressed in numerous malignancies.[1][2] By targeting NUPR1, **ZZW-115** has demonstrated significant anti-cancer activity, inducing tumor cell death through a combination of necroptosis and apoptosis.[2][3][4] Mechanistically, **ZZW-115**'s inhibition of NUPR1 leads to mitochondrial dysfunction, characterized by decreased ATP production and an overproduction of reactive oxygen species (ROS).[2][3] This application note provides a summary of the half-maximal inhibitory concentration (IC50) values of **ZZW-115** across various cancer cell lines and offers a detailed protocol for its determination using a standard MTT assay.

Quantitative Data Summary

The cytotoxic activity of **ZZW-115** has been evaluated across a diverse panel of cancer cell lines. The IC50 values, representing the concentration of **ZZW-115** required to inhibit 50% of cell growth, are summarized in the table below.

Cell Line	Cancer Type	IC50 (μM)	Incubation Time
Pancreatic Ductal Adenocarcinoma Panel	Pancreatic Cancer	0.84 - 4.93	72 hours
ANOR	Pancreatic Cancer	0.84	72 hours
HN14	Pancreatic Cancer	4.93	72 hours
MiaPaCa-2	Pancreatic Cancer	~2.90 - 5.66	72 hours
Other Cancer Cell Lines			
HepG2	Hepatocellular Carcinoma	0.42	24-72 hours
SaOS-2	Osteosarcoma	7.75	24-72 hours
MCF7	Breast Cancer	0.42	Not Specified
General Panel	Glioblastoma, Lymphoma, Leukemia, etc.	0.25 - 7.75	Not Specified

Note: IC50 values can vary based on experimental conditions, including cell density, passage number, and specific assay parameters.[\[1\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

Determination of ZZW-115 IC50 using MTT Assay

This protocol outlines the steps for determining the IC50 value of **ZZW-115** in adherent cancer cell lines.

Materials:

- **ZZW-115** compound
- Selected adherent cancer cell line(s)

- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA (0.25%)
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl Sulfoxide (DMSO)
- Multichannel pipette
- Microplate reader (absorbance at 490 nm or 570 nm)
- CO2 incubator (37°C, 5% CO2)

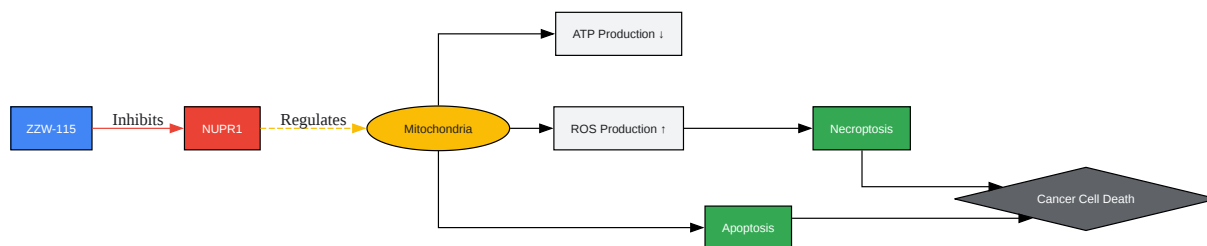
Procedure:

- Cell Seeding:
 - Culture the selected cancer cell line to logarithmic growth phase.
 - Harvest cells using Trypsin-EDTA and perform a cell count.
 - Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
 - Incubate the plate for 24 hours to allow for cell attachment.
- Compound Preparation and Treatment:
 - Prepare a stock solution of **ZZW-115** in DMSO.
 - Perform serial dilutions of the **ZZW-115** stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

- Remove the medium from the 96-well plate and add 100 μ L of the medium containing the different concentrations of **ZZW-115** to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
- Incubate the plate for 24 to 72 hours.^{[3][7]}
- MTT Assay:
 - After the incubation period, add 20 μ L of MTT solution to each well.
 - Incubate the plate for an additional 4 hours at 37°C.
 - Carefully remove the medium from each well without disturbing the formazan crystals.
 - Add 150 μ L of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 10 minutes to ensure complete dissolution.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at 490 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of cell viability against the log of the **ZZW-115** concentration.
 - Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Visualizations

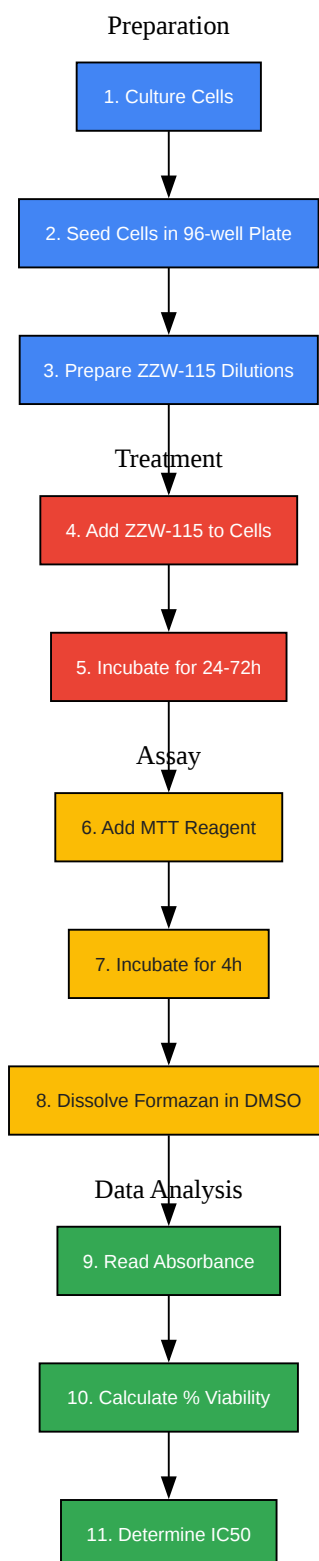
Signaling Pathway of ZZW-115



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Caption: **ZZW-115** inhibits NUPR1, leading to mitochondrial dysfunction and cancer cell death.

Experimental Workflow for IC50 Determination



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Caption: Workflow for determining the IC₅₀ of **ZZW-115** using the MTT assay.

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